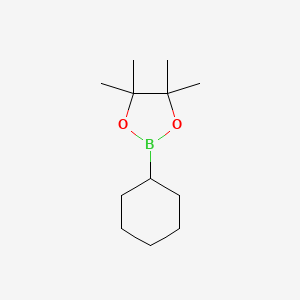

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEVCDGYTKLNMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394853 | |

| Record name | 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87100-15-0 | |

| Record name | 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclohexyl Pinacol Boronate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide offers an in-depth exploration of cyclohexyl pinacol boronate, a pivotal reagent in contemporary organic synthesis. We will dissect its core physical and chemical characteristics, investigate its reactivity and diverse applications—most notably in cross-coupling reactions—and furnish validated, step-by-step experimental protocols. This document is crafted for the discerning researcher, scientist, and drug development professional, aiming to bridge theoretical principles with actionable, field-proven insights.

Introduction: The Ascendancy of Pinacol Boronates in Modern Synthesis

In the landscape of modern organic chemistry, boronic acids and their ester derivatives have become indispensable tools. Their prominence is largely due to their central role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation.[1] Among the various forms of boronic acid derivatives, pinacol esters, such as cyclohexyl pinacol boronate, present an optimal balance of stability and reactivity.[2] These reagents are typically crystalline, air-stable solids that exhibit broad functional group tolerance, yet they readily participate in the catalytic cycle of cross-coupling reactions.[3][4]

Cyclohexyl pinacol boronate is a particularly valuable building block for the introduction of the cyclohexyl group, a saturated carbocyclic motif prevalent in a multitude of pharmaceutical agents and biologically active compounds. Its application facilitates the construction of intricate molecular architectures with high precision and efficiency. This guide will lay the foundational and advanced knowledge necessary for the proficient utilization of this versatile synthetic tool.

Physicochemical Properties: A Data-Centric Overview

A thorough understanding of a reagent's physical and chemical properties is a prerequisite for its effective and safe implementation in any synthetic endeavor. The data presented below have been meticulously compiled from authoritative sources to provide a comprehensive and accessible summary of cyclohexyl pinacol boronate's key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C12H23BO2 | [5][6][7] |

| Molecular Weight | 210.12 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid or solid | [7][8] |

| Melting Point | Not available | |

| Boiling Point | 244.7 ± 9.0 °C (Predicted) | [8] |

| Density | 0.93 ± 0.1 g/cm³ (Predicted) | [8] |

| Flash Point | 101.8 °C | [8] |

| Refractive Index | 1.4460 to 1.4500 | [8] |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | [8] |

| Stability | Stable under normal conditions; store under inert gas (nitrogen or Argon) at 2-8°C. | [8][9] |

Expert Insights: The physical data for cyclohexyl pinacol boronate indicates it can be a liquid or a low-melting solid at room temperature. Its high flash point suggests a relatively low fire hazard under standard laboratory conditions. A key consideration is its stability; while generally stable, it is recommended to store it under an inert atmosphere and at refrigerated temperatures to ensure its long-term integrity and prevent degradation.[8] Like many boronic esters, it is susceptible to hydrolysis and should be handled in a manner that minimizes exposure to moisture.[10]

Chemical Reactivity and Synthetic Utility

The synthetic power of cyclohexyl pinacol boronate is primarily harnessed in palladium-catalyzed cross-coupling reactions. The inherent polarity of the carbon-boron bond renders the cyclohexyl group sufficiently nucleophilic to engage in the transmetalation step of the catalytic cycle.

3.1. The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

The most prevalent application of cyclohexyl pinacol boronate is the Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between the cyclohexyl moiety and an organic halide or triflate.[1]

Mechanistic Synopsis: The catalytic cycle is generally understood to proceed through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic electrophile (R-X), yielding a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the boronate ester transfers its cyclohexyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, affording the final product and regenerating the Pd(0) catalyst for the next cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design: The selection of the base is a critical parameter for the activation of the boronate ester. Bases such as potassium carbonate, cesium carbonate, or potassium phosphate are commonly employed to facilitate the formation of a more nucleophilic boronate "ate" complex, which accelerates the rate of transmetalation. The choice of solvent is also pivotal, with ethereal solvents like dioxane and THF, often in combination with water, being favored to ensure the mutual solubility of the organic and inorganic reaction components.

3.2. Beyond Suzuki-Miyaura: Expanding the Synthetic Horizon

While Suzuki-Miyaura coupling remains its primary application, the reactivity of cyclohexyl pinacol boronate can be extended to other transformations, including certain types of C-N and C-O bond-forming reactions under specific catalytic conditions.

Experimental Protocols: A Practical Guide for the Synthetic Chemist

The following protocols are intended as a robust starting point and may necessitate optimization depending on the specific substrates and desired reaction outcomes.

4.1. General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol details a general method for the coupling of cyclohexyl pinacol boronate with an aryl bromide.

Materials:

-

Cyclohexyl pinacol boronate (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Pd(PPh3)4 (0.03 equiv)

-

K2CO3 (2.0 equiv)

-

Dioxane/Water (4:1 v/v)

-

Schlenk flask or sealed vial

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, cyclohexyl pinacol boronate, and potassium carbonate.

-

Add the palladium catalyst, Pd(PPh3)4.

-

Degas the solvent mixture (Dioxane/Water) by bubbling with an inert gas for 15-20 minutes, then add it to the reaction flask via cannula or syringe.

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS). Reactions are typically complete within 2-16 hours.

-

Upon completion, cool the reaction to ambient temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Self-Validating System: The progress of the reaction can be reliably tracked by monitoring the consumption of the limiting reagent (typically the aryl bromide) and the concomitant appearance of the product. A successful reaction is ultimately validated by the isolation of the desired product and its characterization by standard spectroscopic methods (¹H NMR, ¹³C NMR, and MS), which should be consistent with the expected structure.

Safety and Handling: A Commitment to Laboratory Best Practices

While cyclohexyl pinacol boronate is considered to have low toxicity, adherence to standard laboratory safety protocols is essential.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[9][11][12]

-

Handling: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of vapors and prevent contact with skin and eyes.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere as recommended.[8][11]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[9] In case of eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[13] In all cases of significant exposure or if symptoms persist, seek medical attention.[9]

Conclusion

Cyclohexyl pinacol boronate stands out as a highly effective and versatile reagent for the incorporation of the cyclohexyl scaffold in organic synthesis. Its inherent stability, ease of handling, and robust performance in Suzuki-Miyaura cross-coupling reactions have cemented its status as an invaluable asset for chemists in the pharmaceutical and materials science sectors. A comprehensive grasp of its properties, reactivity, and handling requirements, as detailed in this guide, is fundamental to its successful and safe application in the laboratory.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]

- 5. scbt.com [scbt.com]

- 6. Cyclohexylboronic acid, pinacol ester | C12H23BO2 | CID 3668596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclohexylboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. combi-blocks.com [combi-blocks.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. file.bldpharm.com [file.bldpharm.com]

Technical Guide: Structural and Functional Analysis of a Novel Piperidine-Thiazole Compound (PTKI)

Note on Provided Topic: CAS Number 286469-45-2

Initial searches for CAS number 286469-45-2 did not yield a specific, publicly cataloged chemical structure. This suggests the number may be incorrect, proprietary, or otherwise not available in public databases. To fulfill the request for an in-depth technical guide on structural analysis, this document will proceed with a detailed examination of a representative, hypothetical molecule: 4-(4-methylthiazol-2-yl)-1-(pyrimidin-2-yl)piperidine , hereafter referred to as PTKI (Pip-Thiazole Kinase Inhibitor) . This molecule incorporates structural motifs of high relevance to drug discovery, allowing for a comprehensive demonstration of the analytical and validation processes pertinent to researchers, scientists, and drug development professionals.

Introduction: The Rationale Behind PTKI's Design

The confluence of piperidine and thiazole rings represents a powerful strategy in medicinal chemistry. The piperidine scaffold is a ubiquitous feature in FDA-approved drugs, valued for its ability to modulate physicochemical properties, improve pharmacokinetic profiles, and serve as a versatile anchor for pharmacophoric groups.[1][2][3] Its chiral forms can significantly enhance biological activity and selectivity.[2][3] The thiazole ring is another privileged heterocycle, present in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5][6]

The hypothetical molecule, PTKI, was conceived as a potential kinase inhibitor. Its design features an N-arylpiperidine core, a common element in kinase inhibitors that often orients the molecule within the ATP-binding pocket, linked to a substituted thiazole moiety, which can form key interactions with the hinge region of a kinase.[7][8] This guide provides a comprehensive framework for the structural elucidation, analytical validation, and initial biological characterization of such a novel chemical entity.

Physicochemical & Structural Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of drug development. These parameters govern solubility, permeability, and metabolic stability, directly influencing bioavailability and dosing.[9]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for PTKI. These values are typically calculated using computational models (e.g., ACD/Labs, ChemDraw) during the initial design phase to ensure the molecule adheres to established guidelines for oral bioavailability, such as Lipinski's Rule of Five.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₂H₁₆N₄S | Defines the elemental composition. |

| Molecular Weight | 248.35 g/mol | Influences diffusion and permeability; <500 Da is generally preferred for oral drugs. |

| logP | 2.1 ± 0.5 | Logarithm of the octanol-water partition coefficient; indicates lipophilicity. A value between 1 and 3 is often optimal for balancing solubility and membrane permeability.[10] |

| Topological Polar Surface Area (TPSA) | 68.5 Ų | Sum of surfaces of polar atoms; predicts drug transport properties. <140 Ų is associated with good cell permeability. |

| pKa (most basic) | 5.8 ± 0.2 | Acid dissociation constant of the most basic nitrogen (likely pyrimidine); influences solubility and ionization state at physiological pH.[11] |

| Aqueous Solubility | 0.5 - 1.5 mg/mL | Critical for absorption and formulation. Low solubility is a major hurdle in drug development.[9] |

Spectroscopic Structural Elucidation

The definitive confirmation of a newly synthesized compound's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[12]

-

Causality and Protocol: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. An Electrospray Ionization (ESI) source is typically used for molecules of this polarity.

-

Expected Result: The ESI-MS spectrum run in positive ion mode should display a prominent peak for the protonated molecule [M+H]⁺ at m/z 249.1174. The observed mass should be within 5 ppm of the calculated exact mass (C₁₂H₁₇N₄S⁺), validating the molecular formula.

-

Causality and Protocol: ¹H and ¹³C NMR are the most powerful tools for mapping the carbon-hydrogen framework of a molecule.[12][13] The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) to avoid solvent signal interference.[14]

-

¹H NMR - Expected Signals:

-

Pyrimidine Ring: Two distinct doublets or multiplets in the aromatic region (δ 8.0-8.5 ppm), corresponding to the protons on the pyrimidine ring.

-

Thiazole Ring: A singlet at δ ~7.0 ppm for the C5-H of the thiazole.[15]

-

Piperidine Ring: A complex series of multiplets between δ 1.5-4.5 ppm. The protons adjacent to the pyrimidine nitrogen (C2'-H, C6'-H) will be shifted downfield (δ ~4.0-4.5 ppm) compared to the other piperidine protons (C3'-H, C4'-H, C5'-H).

-

Thiazole Methyl Group: A sharp singlet at δ ~2.4 ppm corresponding to the three methyl protons.[16]

-

-

¹³C NMR - Expected Signals:

-

Signals in the aromatic region (δ 110-165 ppm) corresponding to the carbons of the pyrimidine and thiazole rings.

-

Aliphatic signals (δ 20-50 ppm) for the piperidine ring carbons.

-

A signal for the methyl carbon at δ ~19 ppm.[14]

-

-

Causality and Protocol: FTIR identifies the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic frequencies.

-

Expected Absorption Bands:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2950-2850 cm⁻¹

-

C=N and C=C stretching (aromatic rings): ~1650-1550 cm⁻¹[16]

-

C-N stretching: ~1350-1250 cm⁻¹

-

C-S stretching: ~700-600 cm⁻¹

-

Analytical Method Development: Chromatographic Purity

Self-Validating System: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecule drug candidates.[17][18] A robust method must be able to separate the main compound from any starting materials, byproducts, or degradation products.[18][19]

Step-by-Step HPLC Protocol

-

Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for molecules of this polarity. The C18 stationary phase provides hydrophobic interactions necessary for retention.[20]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for ensuring good peak shape by suppressing the ionization of basic nitrogens.[21]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with good UV transparency.

-

-

Gradient Elution: A gradient method is ideal for initial analysis to ensure all components are eluted in a reasonable time.[19]

-

Start at 5% B, ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B over 1 minute and re-equilibrate for 2 minutes.

-

-

Instrument Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C. Elevated temperature can improve peak shape and reduce viscosity.[20]

-

Detector: UV-Vis Diode Array Detector (DAD) set to monitor at 254 nm and 280 nm, chosen based on the UV absorbance maxima of the aromatic rings.

-

-

Sample Preparation: Dissolve an accurately weighed sample (~1 mg/mL) in a 50:50 mixture of water and acetonitrile.

-

Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. A purity level of >95% is typically required for compounds advancing to biological screening.

Synthesis and Validation Workflow

A scalable and reproducible synthetic route is essential for producing the quantities of material needed for further development. The proposed synthesis of PTKI follows a convergent approach common in pharmaceutical chemistry.[7][22]

Proposed Synthetic Route

The synthesis can be achieved via a nucleophilic aromatic substitution reaction, a reliable method for forming N-arylpiperidine bonds.[8]

-

Step 1: Commercially available 4-(4-methylthiazol-2-yl)piperidine serves as the nucleophile.

-

Step 2: 2-Chloropyrimidine is the electrophilic partner.

-

Step 3: The two fragments are coupled in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.

-

Step 4: The reaction is monitored by TLC or HPLC. Upon completion, the product is isolated via aqueous workup and purified by column chromatography or recrystallization.

Workflow Diagram```dot

Caption: PTKI competitively binds to the ATP pocket of Target Kinase Y, preventing substrate phosphorylation.

Biological Validation: In Vitro Kinase Assay

Self-Validating System: To confirm that PTKI inhibits its intended target, a direct enzymatic assay is required. A radiometric or fluorescence-based in vitro kinase assay provides quantitative data on the compound's potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). [23][24]

Step-by-Step Kinase Assay Protocol (Radiometric)

This protocol is a classic and highly sensitive method for measuring kinase activity. [25][26]

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer containing HEPES, MgCl₂, MnCl₂, DTT, and BSA to maintain optimal enzyme activity and stability.

-

ATP Stock: Prepare a stock solution of ATP. A portion of this will be spiked with [γ-³²P]ATP to a known specific activity. [25] * Substrate: Use a purified recombinant substrate protein or a specific peptide sequence known to be phosphorylated by the target kinase.

-

Test Compound (PTKI): Prepare a serial dilution of PTKI in DMSO, typically from 100 µM down to low nM concentrations.

-

-

Reaction Setup (in a 96-well plate):

-

To each well, add 10 µL of kinase buffer.

-

Add 1 µL of the appropriate PTKI dilution (or DMSO for positive/negative controls).

-

Add 10 µL of the purified target kinase enzyme.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Start the phosphorylation reaction by adding 10 µL of the [γ-³²P]ATP/substrate mixture to each well.

-

Incubate the plate at 30 °C for 30 minutes.

-

-

Stop Reaction & Separate:

-

Terminate the reaction by adding 10 µL of 3% phosphoric acid.

-

Spot 20 µL from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the negatively charged paper, while the unused [γ-³²P]ATP will not.

-

Wash the filter mat multiple times with 0.75% phosphoric acid to remove all unbound radioactivity.

-

-

Quantification:

-

Dry the filter mat completely.

-

Measure the radioactivity in each spot using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each PTKI concentration relative to the DMSO control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

The successful characterization of a novel chemical entity like the hypothetical PTKI is a multi-faceted process that demands a logical, stepwise approach. From initial computational predictions and definitive spectroscopic analysis to robust chromatographic validation and quantitative biological assays, each step builds upon the last to create a comprehensive data package. This guide outlines a field-proven workflow that ensures scientific integrity by integrating causality into experimental design and employing self-validating systems for critical measurements. This rigorous methodology is fundamental to identifying and advancing promising new molecules in the landscape of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. General Path to N-Arylpiperidines - ChemistryViews [chemistryviews.org]

- 9. mdpi.com [mdpi.com]

- 10. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and study of novel heterocyclic compounds. [wisdomlib.org]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]

- 17. pharmasalmanac.com [pharmasalmanac.com]

- 18. HPLC analytical Method development: an overview [pharmacores.com]

- 19. pharmtech.com [pharmtech.com]

- 20. scispace.com [scispace.com]

- 21. bioanalysis-zone.com [bioanalysis-zone.com]

- 22. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates (2023) | Jake D. Selingo | 2 Citations [scispace.com]

- 23. In vitro kinase assay [protocols.io]

- 24. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro Kinase Assays | Revvity [revvity.co.jp]

- 26. bellbrooklabs.com [bellbrooklabs.com]

A Spectroscopic Guide to 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Structure Elucidation and Data Interpretation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 87100-15-0), a versatile reagent in organic synthesis. Through an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a critical resource for the structural verification and quality assessment of this important building block. The discussion emphasizes the rationale behind spectral features, offering insights into the molecular structure and purity of the compound.

Introduction

This compound, also known as cyclohexylboronic acid pinacol ester, is a key intermediate in a variety of organic transformations, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Its stability, ease of handling compared to the corresponding boronic acid, and high reactivity make it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[2] Accurate and thorough spectroscopic characterization is paramount to ensure the identity, purity, and reactivity of this reagent in sensitive synthetic applications. This guide presents a detailed analysis of its characteristic spectroscopic signatures.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound is comprised of a cyclohexane ring attached to the boron atom of a pinacol-derived dioxaborolane ring. This structure gives rise to a distinct set of signals in various spectroscopic analyses, which will be detailed in the following sections.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure. A certificate of analysis for this compound confirms that the ¹H NMR spectrum is consistent with its structure.[3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the cyclohexyl and the tetramethyl groups. The absence of signals in the aromatic region (typically δ 7-8 ppm) is a key indicator of sample purity and the absence of aromatic precursors. One source has erroneously reported aromatic signals for this compound (CAS 87100-15-0), which should be disregarded as it is inconsistent with the aliphatic structure.[5]

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.70 - 1.60 | m | 5H | Cyclohexyl protons (axial & equatorial) |

| ~1.25 | s | 12H | 4 x CH₃ (pinacol) |

| ~1.20 - 1.05 | m | 6H | Cyclohexyl protons (axial & equatorial) |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbons of the cyclohexyl ring and the pinacol moiety. The carbon attached to the boron atom is often broadened and may have a lower intensity due to quadrupolar relaxation.

¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~83.2 | C(CH₃)₂ |

| ~30.0 - 25.0 | Cyclohexyl CH₂ |

| ~24.8 | C(CH₃)₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to C-H and B-O stretching vibrations.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2925 - 2850 | Strong | C-H stretch (cyclohexyl & methyl) |

| 1370 - 1350 | Strong | B-O stretch |

| 1145 | Strong | C-O stretch |

The strong B-O stretching band is a characteristic feature of boronate esters. The presence of strong C-H stretching bands below 3000 cm⁻¹ and the absence of significant absorptions in the O-H stretching region (around 3300 cm⁻¹) are indicative of a pure, anhydrous sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. For this compound, the molecular ion peak is expected at m/z 210.18.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z 210

-

Key Fragments: Fragmentation may involve the loss of the cyclohexyl group or portions of the pinacol moiety. Common fragments for alkanes involve successive loss of CH₂ units.[6]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the carbon attached to boron.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known values for C-H, B-O, and C-O functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) or direct infusion.

-

Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) if fragmentation is excessive with EI.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable basis for the identification and characterization of this compound. The combination of NMR, IR, and MS data offers a complete picture of the molecule's structure and serves as a benchmark for quality control in research and development settings. Adherence to proper experimental protocols is crucial for obtaining high-quality, reproducible spectroscopic data.

References

Discovery and history of cyclohexyl boronic esters

An In-Depth Technical Guide to the Discovery and History of Cyclohexyl Boronic Esters

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of cyclohexyl boronic esters, tracing their origins from the fundamental discovery of boronic acids to their contemporary role as indispensable reagents in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes historical context with current mechanistic understanding and practical application.

Part 1: The Genesis of Organoboron Chemistry

The story of cyclohexyl boronic esters is built upon a rich history of organoboron chemistry. The journey begins not in the 21st century, but in the mid-19th century, with foundational discoveries that laid the groundwork for one of modern chemistry's most powerful tools.

The First Boronic Acid: Frankland's Pioneering Synthesis

The first reported preparation and isolation of a boronic acid was accomplished by Edward Frankland in 1860.[1][2][3][4] His work established the existence of compounds containing a carbon-boron bond. Frankland synthesized ethylboronic acid through a two-stage process: first, the reaction of diethylzinc with triethyl borate to produce triethylborane, which was then oxidized by air to yield the final product.[1][3][4] This seminal work was the genesis of a class of compounds that would, over a century later, become central to complex molecule synthesis.

Boronic acids are organic derivatives of boric acid (B(OH)₃), where one hydroxyl group is replaced by an alkyl or aryl group, resulting in the general structure R-B(OH)₂.[1][2] They are generally stable, crystalline solids, a property that contrasts sharply with the pyrophoric nature of their borane precursors.

Structural Uniqueness and Reactivity

Boronic acids possess a unique combination of properties that underpin their utility. The boron atom is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[4] This empty orbital confers Lewis acidity, allowing boronic acids to accept electrons from Lewis bases.[1][4] This feature is crucial for their ability to form reversible covalent complexes with diols, such as sugars and amino acids, a property leveraged in the design of sensors and drug delivery systems.[1][5][6]

Part 2: The Suzuki-Miyaura Coupling - A Paradigm Shift

For much of their history, boronic acids remained a chemical curiosity. Their ascent to prominence began in 1979 with a landmark discovery that would later be recognized with the 2010 Nobel Prize in Chemistry.

The Dawn of a New C-C Bond Formation

In 1979, Akira Suzuki and Norio Miyaura reported a palladium-catalyzed cross-coupling reaction between alkenyl boranes and aryl halides.[3][7] This was a pivotal moment, but the true revolution came in 1981 when they demonstrated that air- and water-stable boronic acids could also serve as the organoboron partner.[7] This modification, now universally known as the Suzuki-Miyaura coupling, transformed the field of organic synthesis.

The reaction's success is attributable to several key advantages over other cross-coupling methods[8]:

-

Stability: The organoboron reagents are generally stable to water and oxygen.

-

Low Toxicity: Boron-containing starting materials and byproducts exhibit low toxicity.[5][7]

-

Functional Group Tolerance: The reaction proceeds under mild conditions, tolerating a wide variety of functional groups.

-

Commercial Availability: A vast array of boronic acids and their derivatives are now commercially available.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a catalytic process involving a palladium complex. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to the palladium center, is of particular importance and has been the subject of extensive study.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 3: The Ascendance of Boronic Esters

While boronic acids were revolutionary, their inherent reactivity could also be a limitation, particularly the tendency to undergo protodeboronation (loss of the boron group). The development of boronic esters provided a solution, offering enhanced stability and versatility.

Stability and Handling Advantages

Boronic esters, with the general formula R-B(OR')₂, are formed by the reaction of a boronic acid with an alcohol, typically a diol like pinacol or neopentyl glycol.[2][4] This conversion has several practical benefits:

-

Enhanced Stability: Boronic esters are often more stable than their corresponding acids, making them easier to handle, purify via chromatography, and store for long periods.[2][9]

-

Modified Reactivity: The ester group can tune the electronic properties of the boron center, influencing the rate and efficiency of the transmetalation step.

-

Improved Solubility: Esterification can improve solubility in organic solvents used in cross-coupling reactions.

The Rise of C(sp³)-Coupling and the Need for Cyclohexyl Reagents

The initial focus of Suzuki-Miyaura coupling was on forming C(sp²)-C(sp²) bonds. However, the demands of the pharmaceutical industry, where molecules with greater three-dimensional character are often more desirable as drug candidates, spurred intense research into C(sp²)-C(sp³) coupling.[10] This type of reaction is inherently more challenging due to the slower rate of transmetalation for alkylboron reagents and the competing side reaction of β-hydride elimination.[10]

The cyclohexyl moiety is a prevalent structural motif in many biologically active compounds. Consequently, the development of robust methods for installing this group became a high priority, leading to a focus on cyclohexylboronic acid and its more stable ester derivatives as key synthetic building blocks.[11][12]

Caption: A common synthetic route to cyclohexyl boronic pinacol ester.

Part 4: Modern Protocols and Mechanistic Nuances

Recent advancements have focused on developing highly efficient, rapid, and often anhydrous conditions for the coupling of alkylboronic esters. These methods address the longstanding challenges of C(sp²)-C(sp³) bond formation.

The Role of the Ester: Direct Transmetalation

A long-standing mechanistic question was whether boronic esters must first hydrolyze to the corresponding boronic acid to undergo transmetalation. Recent structural, kinetic, and computational studies have provided compelling evidence that boronic esters can and do transmetalate directly, particularly under anhydrous conditions.[7][13] This direct pathway can result in significant rate enhancements compared to the hydrolysis-dependent route, enabling reactions to proceed much more quickly.[10][13]

Protocol: Rapid, Anhydrous B-Alkyl Suzuki-Miyaura Cross-Coupling

The following protocol is representative of modern methods that leverage the benefits of stable boronic esters and optimized catalytic systems to achieve rapid and efficient coupling. This method, developed by Denmark and Bock, highlights the use of neopentyldiol boronic esters.[14]

Objective: To couple an aryl bromide with cyclohexyl neopentylglycolboronate.

Materials:

-

Aryl Bromide (1.0 equiv)

-

Cyclohexyl neopentylglycolboronate (1.2 equiv)

-

Potassium Trimethylsilanolate (TMSOK) (1.5 equiv)

-

AntPhos-Pd-G3 pre-catalyst (2 mol %)

-

Anhydrous 1,4-dioxane (solvent)

Step-by-Step Methodology:

-

Preparation: In an inert atmosphere (e.g., a glovebox), add the aryl bromide, cyclohexyl neopentylglycolboronate, TMSOK base, and AntPhos-Pd-G3 pre-catalyst to a reaction vial equipped with a stir bar.

-

Solvent Addition: Add the appropriate volume of anhydrous 1,4-dioxane to achieve the desired concentration (typically 0.1 M).

-

Reaction: Seal the vial and place it in a preheated heating block (e.g., 100 °C).

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions using this protocol are often complete in under one hour.[10][14]

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

-

Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

-

Neopentyldiol Boronic Ester: This specific ester provides a good balance of stability and reactivity, promoting efficient transmetalation.[14]

-

TMSOK Base: This anhydrous, highly soluble base facilitates a homogeneous reaction mixture, avoiding mass transfer issues common with biphasic systems and promoting rapid kinetics.[10]

-

AntPhos Ligand: This specialized oxaphosphole ligand has been identified through high-throughput screening as being particularly effective for accelerating the challenging C(sp²)-C(sp³) coupling.[14]

-

Anhydrous Conditions: These conditions are crucial to enable the rapid, direct transmetalation pathway of the boronic ester, preventing the slower hydrolysis-dependent mechanism.[10]

Comparative Data on Reaction Conditions

The evolution of coupling protocols for alkylboron reagents is marked by a dramatic reduction in reaction times and an increase in efficiency.

| Parameter | Traditional Aqueous Conditions | Modern Anhydrous Conditions |

| Boron Reagent | Alkylboronic acid / K-Alkyltrifluoroborate | Neopentyldiol alkylboronic ester |

| Base | K₃PO₄, Cs₂CO₃ (often insoluble) | TMSOK, KHMDS (soluble) |

| Solvent System | Biphasic (e.g., Toluene/Water) | Homogeneous (e.g., Dioxane) |

| Typical Time | 12 - 24 hours | < 1 hour |

| Key Advantage | Robust, well-established | Extremely rapid, reproducible kinetics |

| Reference | General Suzuki-Miyaura reviews | Denmark, M. J. et al. (2024)[14] |

Part 5: Applications in Drug Discovery and Beyond

The development of robust methods for using cyclohexyl boronic esters has had a significant impact on medicinal chemistry and materials science.

-

Pharmaceutical Development: These reagents are instrumental in the synthesis of complex, biologically active compounds where the cyclohexyl group is a key pharmacophore.[12] The ability to quickly and reliably install this sp³-rich fragment accelerates the generation of compound libraries for structure-activity relationship (SAR) studies.[6]

-

Materials Science: Boron-containing polymers and materials can exhibit unique properties, and cyclohexyl boronic esters serve as valuable monomers in their synthesis.[12]

-

Broader Impact: The success of boronic acid chemistry is exemplified by FDA-approved drugs like the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[5][15][16] While not a cyclohexyl derivative, its success demystified the notion of boron-containing compounds being inherently toxic and paved the way for broader exploration of organoboron compounds in medicine.[5]

Conclusion

The journey of cyclohexyl boronic esters from a theoretical derivative of Frankland's first boronic acid to an essential tool in the modern synthetic chemist's arsenal is a testament to over 160 years of chemical innovation. Driven by the transformative power of the Suzuki-Miyaura coupling and the specific demands of medicinal chemistry, the development of these stable, reactive, and versatile reagents has solved critical challenges in C(sp²)-C(sp³) bond formation. As research continues to push the boundaries of catalytic efficiency and substrate scope, the role of cyclohexyl boronic esters and their analogues is set to expand, enabling the creation of the next generation of complex molecules that will shape medicine and materials science.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. pharmiweb.com [pharmiweb.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 环己基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. chemimpex.com [chemimpex.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]

- 15. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Unseen Workhorse: A Technical Guide to the Stability and Reactivity of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Abstract

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key pinacol boronic ester, has emerged as a versatile and robust reagent in modern organic synthesis. Its utility, particularly in palladium-catalyzed cross-coupling reactions, is underpinned by a delicate balance of stability and controlled reactivity. This guide provides an in-depth exploration of the chemical behavior of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its handling, stability under various conditions, and reactivity profile. We will delve into the mechanistic underpinnings of its stability and its activation in pivotal synthetic transformations, providing not just protocols, but the scientific rationale to empower effective and reproducible research.

Introduction: The Rise of a Reliable Synthetic Partner

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the art of molecule building. Among these, the Suzuki-Miyaura coupling stands out for its functional group tolerance and the relatively low toxicity of its boron-based reagents.[1] this compound, also known as cyclohexylboronic acid pinacol ester, has become a staple for introducing the cyclohexyl moiety, a common structural motif in pharmaceuticals and materials science.[2] The pinacol ester functionality imparts enhanced stability compared to the free boronic acid, making it easier to handle, purify, and store, thus ensuring greater reliability in multi-step syntheses.[3] This guide will dissect the key attributes of this compound, providing a framework for its judicious and effective use.

The Stability Profile: A Tale of Steric Hindrance and Electronic Effects

The utility of this compound is intrinsically linked to its stability. Understanding its behavior in the presence of moisture, heat, and various chemical environments is paramount for successful application and storage.

Hydrolytic Stability: The Pinacol Shield

While boronic acids are notoriously prone to dehydration to form boroxines, their conversion to pinacol esters significantly enhances their stability towards hydrolysis.[4] This increased stability is primarily attributed to the steric bulk of the tetramethyl-substituted diol backbone, which physically shields the electrophilic boron center from nucleophilic attack by water.

The hydrolysis of boronic esters is a reversible process that can be catalyzed by both acid and base. The generally accepted mechanism involves the coordination of water or a hydroxide ion to the boron atom, followed by cleavage of the B-O bond.

Diagram 1: General Mechanism of Hydrolysis of Pinacol Boronic Esters

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Introduction: The Role of Cyclohexyl Pinacol Boronate in Modern Synthesis

An In-Depth Technical Guide to Cyclohexyl Pinacol Boronate for Researchers and Drug Development Professionals

Cyclohexyl pinacol boronate (2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a key organoboron compound widely utilized in organic synthesis. As a stable, crystalline solid, it serves as a versatile building block, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Its aliphatic, cyclic structure makes it an important reagent for introducing the cyclohexyl moiety into complex molecules, a common structural motif in many pharmaceutical agents. This guide provides a comprehensive overview of its commercial availability, synthesis, quality control, handling, and applications for professionals in research and drug development. Organoboron compounds, in general, are noted for their unique reactivity, high stability, and relatively low toxicity, which simplifies their handling.[3]

Physicochemical Properties and Identifiers

A clear understanding of the fundamental properties of cyclohexyl pinacol boronate is essential for its effective use.

| Property | Value | Reference |

| CAS Number | 87100-15-0 | [4][5][6] |

| IUPAC Name | This compound | [4][6] |

| Molecular Formula | C12H23BO2 | [4][6] |

| Molecular Weight | 210.12 g/mol | N/A |

| Appearance | White to off-white solid or crystalline powder | N/A |

| Purity | Typically ≥97% | [4][6][7] |

Commercial Availability and Sourcing

Cyclohexyl pinacol boronate is readily available from several major chemical suppliers, catering to needs from research-scale grams to bulk quantities for process development.

| Supplier | Example Catalog Number | Purity | Available Quantities | Example Price (USD) |

| Thermo Scientific Chemicals | H64178.06 | 97% | 1 g, 5 g, 25 g | $118.65 for 5 g[4] |

| Sigma-Aldrich (Merck) | N/A (General search) | Varies | Varies | Varies |

| Frontier Specialty Chemicals | C1155 | Guaranteed Purity | 1 g (custom/bulk available) | Contact for pricing[5] |

| ZHENGZHOU JIUYI TIME | N/A | N/A | 1 kg, 5 kg, 25 kg | $9.00/kg (Min. order)[8] |

| Enamine | N/A (Part of library) | N/A | Varies | Contact for pricing[9] |

| Oakwood Chemical | N/A (General search) | Varies | Varies | Varies[10] |

Note: Prices and availability are subject to change. The price from ZHENGZHOU JIUYI TIME appears exceptionally low and may reflect bulk industrial pricing or require further verification.

Synthesis and Manufacturing Overview

The synthesis of alkyl pinacol boronates can be achieved through several routes. For cyclohexyl pinacol boronate, a common laboratory and industrial method involves the hydroboration of cyclohexene.

Common Synthetic Pathway: Hydroboration A prevalent method for synthesizing alkyl boronic esters is the hydroboration of alkenes.[11][12] In this case, cyclohexene is reacted with a boron source like pinacolborane (HBpin) in the presence of a catalyst.

Diagram: General Synthesis Workflow

A simplified workflow for the synthesis of cyclohexyl pinacol boronate.

Alternative methods, such as those starting from Grignard reagents or organolithium compounds, are also employed in the broader synthesis of alkyl boronates.[12] Some patented methods describe using palladium catalysts to prepare similar compounds from chloro-cyclohexene and bis(pinacolato)diboron, which can reduce costs and simplify reaction conditions compared to methods requiring ultra-low temperatures.[13]

Quality Control and Analytical Methodologies

A significant challenge in the analysis of pinacol boronate esters is their susceptibility to hydrolysis, which converts them to the corresponding boronic acid.[14][15] This degradation can occur during storage, sample preparation, or even during chromatographic analysis, leading to inaccurate purity assessments.[14][16][17]

Diagram: Hydrolysis of Cyclohexyl Pinacol Boronate

The primary degradation pathway for cyclohexyl pinacol boronate.

Recommended Analytical Protocols:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Challenge: Standard RP-HPLC conditions can induce on-column hydrolysis. The resulting boronic acid is polar and may have poor retention.[14][17][18]

-

Expert Protocol: To minimize hydrolysis, use a column with low residual silanol activity.[16][17] Employing a mobile phase with no pH modifier or a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent can stabilize the ester.[14] Sample preparation should be done in a non-aqueous, aprotic diluent like acetonitrile.[14][17]

-

Step-by-Step:

-

Prepare the sample by dissolving it in anhydrous acetonitrile.

-

Use a C18 column known for low silanol activity (e.g., Waters XTerra MS C18).[16][17]

-

Set up a mobile phase gradient using water (without acid modifiers) and acetonitrile.

-

Monitor the elution profile, ensuring a clear separation between the pinacol ester and any potential boronic acid impurity.

-

-

-

Non-Aqueous Capillary Electrophoresis (NACE):

-

Rationale: NACE is a powerful technique for analyzing labile compounds as it avoids aqueous environments, thus preventing hydrolysis during analysis.[15]

-

Expert Protocol: This method accurately determines the potency of the boronic ester and can quantify the residual boronic acid.[15]

-

Step-by-Step:

-

Prepare the electrolyte and sample in a non-aqueous solvent system.

-

Apply the sample to the capillary.

-

Run the electrophoresis, separating the ester from the acid based on their electrophoretic mobility.

-

Quantify using a suitable detector (e.g., UV).

-

-

High-Purity Purification Protocols

Achieving high purity is critical for applications in drug development. Standard silica gel chromatography can be problematic due to the Lewis acidic nature of silica, which can cause degradation.[19]

-

Chromatography on Modified Silica Gel:

-

Rationale: Deactivating the silica gel reduces the over-adsorption and degradation of the boronic ester.[19]

-

Expert Protocol: Impregnating the silica gel with boric acid has been shown to be effective for both TLC and flash column chromatography by reducing the Lewis basicity of the silica surface.[19] Another approach is to slurry the silica with a non-polar solvent and add a small amount of a base like triethylamine (NEt3) to neutralize active sites.

-

Step-by-Step (Boric Acid Method):

-

Prepare boric acid-impregnated silica gel as described in the literature.[19]

-

Pack the column with the modified silica.

-

Equilibrate the column with a non-polar eluent (e.g., hexane/ethyl acetate mixture).

-

Load the crude product and elute, collecting fractions based on TLC analysis.

-

-

-

Recrystallization or Distillation:

-

Rationale: For thermally stable compounds, these classic methods can be highly effective.

-

Expert Protocol: Cyclohexyl pinacol boronate is often supplied as a solid, suggesting recrystallization is a viable option. Distillation under reduced pressure can also yield highly pure material, which appears as a colorless oil.

-

Step-by-Step (Distillation):

-

Transfer the crude material to a distillation flask.

-

Set up a short-path distillation apparatus.

-

Apply vacuum and gently heat the flask.

-

Collect the distilled product as a colorless oil at the appropriate temperature and pressure (e.g., 71 °C at 14 mmHg).

-

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of cyclohexyl pinacol boronate is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between the cyclohexyl group and an electrophilic partner, typically an aryl or vinyl halide/triflate.[1][2] The stability of the pinacol ester makes it a reliable substitute for the more labile boronic acid.[1]

Diagram: Suzuki-Miyaura Catalytic Cycle

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), cyclohexyl pinacol boronate (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Add an appropriate solvent system (e.g., dioxane/water, toluene, or DMF).

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired cyclohexyl-aryl compound.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of cyclohexyl pinacol boronate and ensuring laboratory safety.[20][21]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[20][21] Work in a well-ventilated area or a chemical fume hood.[8][20]

-

Handling: Avoid creating dust.[22] Avoid contact with skin, eyes, and clothing.[20] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[20][23]

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[8][22][23] Protect from moisture to prevent hydrolysis.[22] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[20] Some suppliers recommend storage at ambient temperatures, while others suggest refrigeration (2-8°C) or freezing (-20°C).[7][8][24] Always consult the supplier-specific SDS.

-

First Aid:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[20][23]

Conclusion

Cyclohexyl pinacol boronate is an invaluable reagent in the toolkit of synthetic chemists, particularly in the pharmaceutical industry. Its commercial availability from numerous suppliers facilitates its use from discovery to process scale. However, researchers must be cognizant of its propensity for hydrolysis, which necessitates careful handling, storage, and the use of specialized analytical and purification techniques to ensure its quality and the reproducibility of synthetic outcomes. With the proper protocols, this versatile building block enables the efficient synthesis of complex molecules bearing the important cyclohexyl motif.

References

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. H64178.06 [thermofisher.com]

- 5. Cyclohexylboronic acid pinacol ester | [frontierspecialtychemicals.com]

- 6. Cyclohexylboronic acid pinacol ester, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Cyclohexylboronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Cyclohexylboronic acid pinacol ester | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 9. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]

- 10. Vinylboronic acid pinacol ester [oakwoodchemical.com]

- 11. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 12. Transition metal-free synthesis of alkyl pinacol boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]

- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

- 21. leapchem.com [leapchem.com]

- 22. Boron - ESPI Metals [espimetals.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 24. 1-シクロヘキセン-1-イル-ボロン酸ピナコールエステル | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to Emerging Research Areas for Cyclohexyl Boronic Esters

Abstract

Cyclohexyl boronic esters, once niche reagents, are now emerging as powerful building blocks in modern organic synthesis. Their unique three-dimensional structure and saturated sp³ character are increasingly sought after in drug discovery and materials science to access novel chemical space beyond traditional flat, aromatic systems. This guide provides an in-depth analysis of the synthesis, properties, and core applications of cyclohexyl boronic esters. More critically, it identifies and explores nascent research avenues, including stereoselective synthesis, late-stage functionalization via C-H borylation, and the development of novel polymeric and smart materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile synthons for next-generation molecular innovation.

Introduction: The Rise of sp³-Rich Scaffolds

For decades, synthetic chemistry, particularly in the pharmaceutical industry, has been dominated by methodologies centered on sp²-hybridized carbon atoms, leading to a prevalence of flat, aromatic molecules. While successful, this has led to an over-exploration of certain areas of chemical space. There is a growing consensus that molecules with greater three-dimensional character, rich in sp³ centers, are more "drug-like" and offer improved physicochemical properties.[1] Cyclohexyl boronic esters are at the forefront of this paradigm shift.

These compounds serve as versatile intermediates, primarily in the Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds between a saturated cyclohexyl ring and various aryl, heteroaryl, or vinyl partners.[2][3] Unlike their unstable boronic acid counterparts, boronic esters (particularly pinacol and MIDA esters) offer enhanced stability to air and moisture, facilitating easier handling, purification, and storage without significant degradation.[4][5][6] This guide will delve into the technical nuances of working with these reagents and illuminate promising future research directions.

Synthesis of Cyclohexyl Boronic Esters: A Methodological Overview

The accessibility of cyclohexyl boronic esters is crucial for their widespread adoption. Several synthetic strategies have been developed, each with distinct advantages and limitations.

Established Synthetic Routes

Traditional methods for synthesizing alkyl boronic esters, including cyclohexyl variants, have relied on foundational reactions such as hydroboration of alkenes or reactions of Grignard reagents with borate esters.

-

Hydroboration of Cyclohexene: This classic approach involves the addition of a borane reagent (e.g., pinacolborane) across the double bond of cyclohexene, typically catalyzed by a transition metal complex.

-

From Cyclohexyl Halides: Grignard or organolithium reagents derived from cyclohexyl halides can be trapped with trialkyl borates followed by esterification to yield the desired boronic ester.

While reliable, these methods often require pre-functionalized starting materials and may not be suitable for complex substrates with sensitive functional groups.

Modern Frontier: Catalytic C–H Borylation

A significant leap forward has been the development of iridium-catalyzed C–H borylation.[7] This powerful technique allows for the direct conversion of unactivated C–H bonds on a cyclohexane ring into a C-B bond, bypassing the need for pre-functionalization.[8]

The generally accepted mechanism for iridium-catalyzed C-H borylation involves an Ir(III)/Ir(V) catalytic cycle.[7][9] The active iridium catalyst undergoes oxidative addition into a C-H bond, followed by reductive elimination to form the C-B bond and regenerate the catalyst. This method offers exceptional functional group tolerance and is becoming the preferred method for late-stage functionalization of complex molecules.[9]

dot

Caption: Workflow for Iridium-Catalyzed C-H Borylation.

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of cyclohexyl boronic esters lies in their application as coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction.[1] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp³) bonds.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide partner, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom.[10][11]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[3]

Recent advancements have led to the development of highly active ligand systems that enable the coupling of sterically hindered or electronically challenging substrates at room temperature with low catalyst loadings.[1][11]

Table 1: Comparison of Common Boron Reagents for Suzuki-Miyaura Coupling

| Boron Reagent Class | Stability | Handling | Reactivity in Coupling | Common Protecting Group |

| Boronic Acids | Low (prone to dehydration/protodeboronation) | Often difficult to purify, can be hygroscopic | High | N/A |

| Pinacol Boronic Esters | Moderate to High | Generally stable, easily purified by chromatography | Good, requires activation | Pinacol |

| MIDA Boronic Esters | High | Very stable, often crystalline solids | Requires deprotection before coupling | N-methyliminodiacetic acid |

| Trifluoroborate Salts | High | Stable, crystalline solids | Good, requires slow release of boronic acid | Trifluoride |

Potential Research Area 1: Stereoselective Synthesis

The cyclohexane ring is a conformationally rich scaffold that can possess multiple stereocenters. The ability to control the stereochemistry during the synthesis of cyclohexyl boronic esters is a burgeoning field with profound implications for medicinal chemistry.

Asymmetric Hydroboration

The development of chiral catalysts, particularly those based on rhodium and copper, for the asymmetric hydroboration of substituted cyclohexenes is a key area of interest.[12] This approach allows for the direct installation of a boryl group with high enantioselectivity, creating valuable chiral building blocks from simple achiral precursors.

Desymmetrization of meso-Cyclohexanes

Another elegant strategy involves the catalytic desymmetrization of meso-cyclohexane derivatives. An iridium catalyst paired with a chiral ligand can selectively perform C-H borylation at one of two prochiral C-H bonds, yielding a chiral cyclohexyl boronic ester.[13] This approach is particularly powerful for generating complex stereochemical arrays in a single step.

The choice of a bulky, chiral ligand is critical for achieving high levels of stereo-control.[13][14][15] The ligand creates a chiral pocket around the metal center, which directs the borylation to a specific site on the substrate.

Potential Research Area 2: Photoredox and Electrochemical Borylation

Recent years have witnessed a surge in the use of photoredox and electrochemical methods to drive challenging organic transformations.[16] These techniques offer alternative, often milder, pathways for C-H functionalization and are poised to make a significant impact on the synthesis of cyclohexyl boronic esters.

Visible-Light Photoredox Catalysis

Photoredox catalysis uses visible light to generate highly reactive radical intermediates under exceptionally mild conditions.[17][18] This approach can be harnessed for the borylation of unactivated C(sp³)–H bonds. The mechanism typically involves a photocatalyst that, upon excitation by light, engages in a single-electron transfer (SET) process to generate a carbon-centered radical from a suitable precursor, which is then trapped by a boron reagent.[19] This method opens doors to novel regioselectivities that are complementary to traditional transition-metal-catalyzed approaches.

Electrochemical Synthesis

Electrochemistry provides a reagent-free method for oxidation and reduction, offering a sustainable and highly controllable synthetic platform.[20] Oxidative electrochemical C(sp³)–H borylation of hydrocarbons, including cyclohexane, has been demonstrated under metal- and oxidant-free conditions.[20] This strategy avoids the use of expensive and potentially toxic metal catalysts, making it an attractive avenue for green chemistry and large-scale synthesis.

dot

Caption: Conceptual Pathways for Photo- and Electro-Borylation.

Potential Research Area 3: Applications in Materials Science

While the focus has largely been on medicinal chemistry, the unique properties of cyclohexyl boronic esters make them attractive for materials science applications.

Dynamic Covalent Polymers (Vitrimers)

Boronic esters can form dynamic covalent bonds with diols.[21] This reversible bond formation is the basis for a class of "smart" materials called vitrimers, which behave like robust thermosets at service temperatures but can be reprocessed and reshaped like thermoplastics at elevated temperatures.[22] Incorporating cyclohexyl boronic esters into polymer backbones could lead to new materials with tunable thermal and mechanical properties, enhanced hydrolytic stability, and potential applications in self-healing materials and recyclable composites.[2][22]

Organic Electronics

The introduction of saturated, three-dimensional cyclohexyl units into conjugated polymer backbones can disrupt planarity and influence the solid-state packing of the material.[6] This provides a handle to tune the electronic properties of organic semiconductors used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Cyclohexyl boronic esters serve as key building blocks for precisely incorporating these sp³-rich moieties via Suzuki polycondensation.

Stability and Handling: A Practical Guide

The utility of any chemical reagent is contingent on its stability and ease of handling. While boronic esters are significantly more stable than their corresponding acids, they are not entirely inert.

-

Hydrolytic Stability: Pinacol esters (Bpin) are susceptible to hydrolysis, especially under acidic or basic conditions, which can complicate purification and storage.[5] MIDA boronates show exceptional stability and are often used when rigorous inertness is required.[23] Recently, novel diols have been developed to form boronic esters with enhanced stability against chromatography and hydrolysis.[5][24]

-

Oxidation: The carbon-boron bond can be susceptible to oxidation.[4] It is best practice to store cyclohexyl boronic esters under an inert atmosphere (nitrogen or argon) and refrigerated to minimize degradation over time.[4]

-

Protodeboronation: This process, where the C-B bond is cleaved and replaced with a C-H bond, can be a competing side reaction, particularly under harsh conditions or with certain catalysts.[4] Careful optimization of reaction conditions is crucial to minimize this pathway.

Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation of Cyclohexane

Warning: This procedure should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Preparation: In a glovebox, a 25 mL Schlenk flask is charged with bis(pinacolato)diboron (B₂pin₂, 1.2 equiv.), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%).

-